

Technical Guide: Venetoclax Intermediate 5-Hydroxy-7-Azaindole

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Compound of Interest

Compound Name: *1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride*

CAS No.: 2225146-85-8

Cat. No.: B2606836

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CAS: 98549-88-3 | Role: Critical Nucleophilic Scaffold for BCL-2 Inhibition[1]

Executive Summary

This technical guide analyzes 5-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol), the defining heterocyclic scaffold used in the synthesis of Venetoclax (ABT-199).[1][2] Unlike generic intermediates, this moiety serves a dual function: it acts as the structural anchor for the ether linkage to the chloropyridine core and provides essential hydrogen-bonding interactions within the BCL-2 binding pocket.[1] This document details its physicochemical properties, the industry-standard "Boronate-Oxidation" synthesis route (optimized for regioselectivity), and critical quality attributes (CQAs) required for pharmaceutical-grade production.[1]

Part 1: Chemical Identity & Molecular Architecture[1]

The 7-azaindole core is an isostere of the purine ring system.[1] The introduction of the hydroxyl group at the C5 position creates a "push-pull" electronic system, increasing the electron density of the pyrrole ring while providing a nucleophilic handle for S_NAr coupling.

Physicochemical Profile[1][3][4][5]

Property	Specification	Technical Note
CAS Number	98549-88-3	Distinct from parent 7-azaindole (CAS 271-34-1).[1]
IUPAC Name	1H-pyrrolo[2,3-b]pyridin-5-ol	Often referred to as 5-hydroxy-7-azaindole in process literature.[1][2][3][4][5][6][7]
Molecular Formula	C7H6N2O	MW: 134.14 g/mol .[1][5]
Appearance	Off-white to pale yellow solid	Sensitive to air oxidation (darkens upon exposure).[1]
Solubility	DMSO, DMF, MeOH	Poor solubility in non-polar solvents (DCM, Hexanes).
Acidity (pKa)	~9.5 (OH), ~13.0 (NH)	The pyridine nitrogen (N7) lowers the pKa of the OH compared to standard phenols.[1]
Melting Point	>200°C (Decomposes)	High lattice energy due to intermolecular H-bonding.[1]

Structural Logic in Venetoclax

In the final drug molecule, the N1-H of the azaindole forms a critical hydrogen bond with the Asp103 (or Arg side chains depending on binding mode) residue in the BCL-2 protein.[1] The C5-Oxygen serves as the ether bridge, positioning the azaindole into the hydrophobic groove.

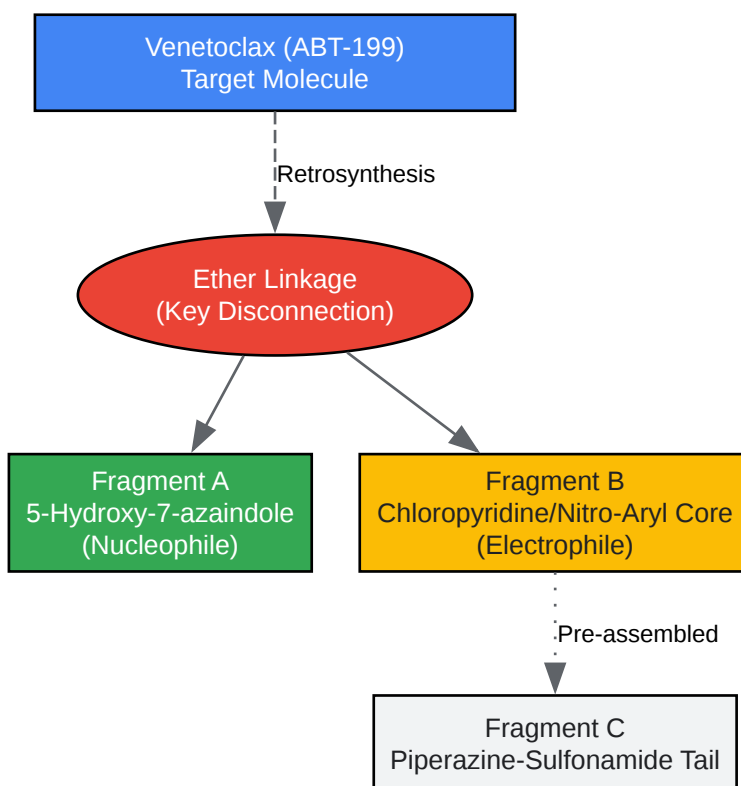
Part 2: Retrosynthetic Context & Pathway

Visualization[1]

The synthesis of Venetoclax is convergent. 5-hydroxy-7-azaindole is typically synthesized separately and then coupled to a chloropyridine or fluoronitrobenzene core via a nucleophilic aromatic substitution (S_NAr).[1]

Diagram 1: Retrosynthetic Disconnection of Venetoclax

This diagram illustrates the strategic disconnection of Venetoclax, highlighting the 5-hydroxy-7-azaindole as the "Fragment A" nucleophile.[1]



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Caption: Retrosynthetic breakdown showing 5-hydroxy-7-azaindole as the critical nucleophile for the ether bridge assembly.[1]

Part 3: Synthesis Protocol (Boronate-Oxidation Route)

While demethylation of 5-methoxy-7-azaindole is possible, the AbbVie Process Chemistry route (Gen 1/Gen 2) utilizes a more robust sequence starting from 5-bromo-7-azaindole.[1] This avoids the use of harsh Lewis acids (like BBr₃) that can be problematic at scale.

The "Boronate-Oxidation" Workflow

This method converts the commercially available 5-bromo precursor to the hydroxyl derivative via a boronate intermediate, followed by oxidative cleavage.^[1]

Step-by-Step Methodology

1. Borylation (Miwayura Type)

- Reagents: 5-bromo-7-azaindole, Bis(pinacolato)diboron (B2pin2), KOAc, Pd(dppf)Cl2.^[1]
- Solvent: 1,4-Dioxane or DMSO.^[1]
- Conditions: 80-90°C, Inert Atmosphere (N2).^[1]
- Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetalation with boron and reductive elimination.
- Critical Control: Oxygen must be strictly excluded to prevent homocoupling of the aryl halide.

2. Oxidation (Hydroxylation)^[1]

- Reagents: Sodium Perborate (NaBO3·4H2O) or H2O2/NaOH.^[1]
- Solvent: THF/Water mixture.^[1]
- Conditions: Room temperature (Exothermic reaction—control required).
- Mechanism: The carbon-boron bond is oxidized to a carbon-oxygen bond with retention of configuration (though not chiral here).^[1]
- Purification: The crude product is often purified via crystallization or acid-base extraction (utilizing the amphoteric nature of the azaindole).^[1]

Diagram 2: Synthesis Workflow Logic

This diagram details the process flow, including critical decision points for impurity control.



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Caption: Step-wise conversion of 5-bromo-7-azaindole to the 5-hydroxy target via boronate oxidation.

Part 4: Critical Quality Attributes (CQAs) & Analytics

For drug development, the purity of this intermediate is paramount. Impurities here can propagate through the SNAr coupling, leading to difficult-to-remove byproducts in the final API.

[1]

Impurity Profile

Impurity Type	Origin	Detection Method	Limit (Proposed)
5-Bromo-7-azaindole	Unreacted starting material	HPLC (RRT ~1.[1]2)	< 0.10%
Dimer (Biaryl)	Homocoupling during borylation	HPLC / LC-MS	< 0.15%
7-Azaindole (Des-bromo)	Protodebromination (Pd side reaction)	HPLC	< 0.10%
Boronic Acid	Incomplete oxidation of boronate	H-NMR / HPLC	< 0.50%
Inorganic Borates	Residual oxidant byproduct	ROI (Residue on Ignition)	< 1.0%

Analytical Method (HPLC)[1][3]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[1]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 230 nm (Azaindole absorption) and 280 nm.[1]

- Note: The 5-hydroxy derivative is significantly more polar than the bromo-precursor and will elute earlier.[1]

Part 5: Handling & Stability Guidelines

1. Oxidation Sensitivity: The electron-rich nature of the 5-hydroxy-7-azaindole makes it susceptible to oxidative degradation, forming quinone-imine type species (colored impurities) upon prolonged exposure to air.[1]

- Protocol: Store under Nitrogen or Argon atmosphere.[1]
- Storage: -20°C for long-term; 2-8°C for active use.[1]

2. Safety (HSE):

- Skin/Eye Irritant: As a phenol analog, it can cause severe irritation.
- Dust Hazard: High potency intermediate.[1] Use in a fume hood or isolator.

3. Reaction Handling: When using this intermediate in the subsequent S_NAr coupling (ether formation), use a base like K₃PO₄ or Cs₂CO₃ in polar aprotic solvents (DMF/DMSO).[1] Stronger bases (NaH) may cause over-reaction or oxidation if not strictly controlled.[1]

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